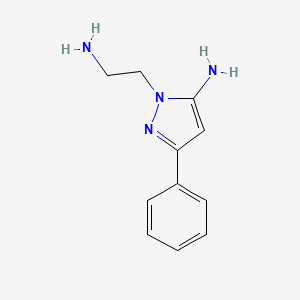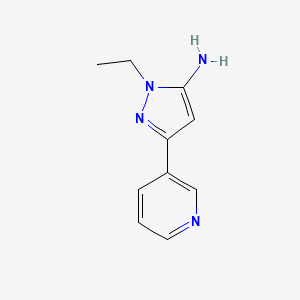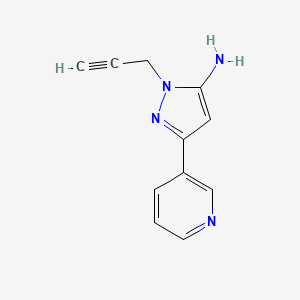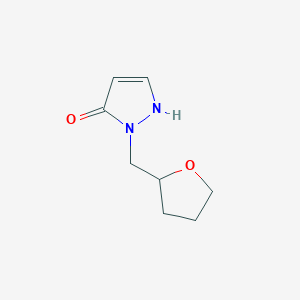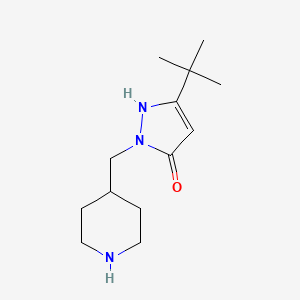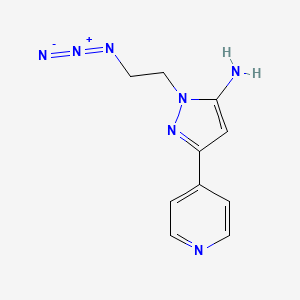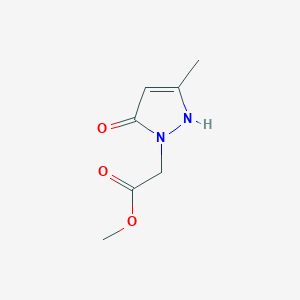
2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(3-Cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile, also known as CBH-Pyrazole, is an organic compound composed of a pyrazole ring, a cyclobutyl group, and an acetonitrile group. It is a novel small molecule that has been studied for its potential applications in the fields of chemical synthesis, drug discovery, and biochemistry. CBH-Pyrazole has been used as a catalyst in organic synthesis, as an inhibitor of protein kinases, and as a ligand for metal complexes. It has also been studied as a potential therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
Scientific Research Applications
Antileishmanial and Antimalarial Drug Development
Pyrazole derivatives, such as 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile , have shown promise in the development of new antileishmanial and antimalarial drugs . These compounds can be synthesized and their structures verified using techniques like FTIR and NMR. The in vitro and in vivo activities against pathogens like Leishmania and Plasmodium species are of particular interest. Compound optimization based on this scaffold could lead to more effective treatments for these diseases.
Molecular Docking Studies
The compound’s potential binding affinity and interactions with biological targets can be explored through molecular docking studies . This computational approach helps in predicting the orientation of the compound when bound to a protein, aiding in the rational design of drugs with enhanced efficacy and reduced side effects.
properties
IUPAC Name |
2-(5-cyclobutyl-3-oxo-1H-pyrazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-4-5-12-9(13)6-8(11-12)7-2-1-3-7/h6-7,11H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDLTNDPFUQQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




